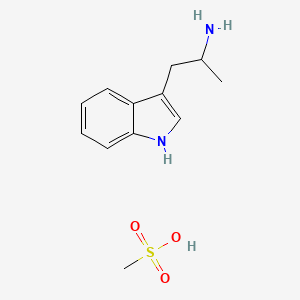

alpha-Methyl-1H-indole-3-ethylamine monomethanesulphonate

Description

α-Methyl-1H-indole-3-ethylamine monomethanesulphonate is a synthetic indole derivative characterized by a methyl group substitution at the alpha position of the indole core, coupled with a methanesulfonate counterion. Its crystallographic properties have likely been analyzed using tools like the SHELX software suite, which is widely employed for small-molecule refinement and structure determination . However, specific pharmacological or physicochemical data for this compound remain scarce in publicly available literature.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1H-indol-3-yl)propan-2-amine;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.CH4O3S/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11;1-5(2,3)4/h2-5,7-8,13H,6,12H2,1H3;1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTMRDGRXMMVCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)N.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

299-26-3 (Parent) | |

| Record name | alpha-Methyl-1H-indole-3-ethylamine monomethanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066654226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50985237 | |

| Record name | Methanesulfonic acid--1-(1H-indol-3-yl)propan-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66654-22-6 | |

| Record name | 1H-Indole-3-ethanamine, α-methyl-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66654-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methyl-1H-indole-3-ethylamine monomethanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066654226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid--1-(1H-indol-3-yl)propan-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methyl-1H-indole-3-ethylamine monomethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-1H-indole-3-ethylamine monomethanesulphonate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst. The reaction conditions often include glacial acetic acid and concentrated hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Alpha-Methyl-1H-indole-3-ethylamine monomethanesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed:

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of halogenated, nitrated, and other substituted indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H18N2O3S

- Molecular Weight : 270.35 g/mol

- CAS Number : 66654-22-6

This compound features an indole structure, which is significant for its biological activity. The presence of the ethylamine side chain enhances its interaction with neurotransmitter systems, particularly serotonin receptors.

Antidepressant Activity

Research indicates that compounds with indole structures exhibit notable antidepressant properties. Alpha-methyltryptamine has been studied for its potential as a serotonin reuptake inhibitor (SRI), which can influence mood regulation.

- Case Study : A study demonstrated that derivatives of indole compounds showed significant binding affinities to the human serotonin transporter (hSERT), with some exhibiting low nanomolar affinity, suggesting their potential as effective antidepressants .

Neurotransmitter Modulation

The compound has been investigated for its role in modulating serotonergic neurotransmission, which is crucial for various physiological functions including emotion and cognition.

- Data Table: Binding Affinities of Indole Derivatives

| Compound Name | Binding Affinity (nM) | Target Receptor |

|---|---|---|

| Compound A | 0.18 | hSERT |

| Compound B | 3.83 | DAT |

| Compound C | 0.815 | SERT |

These findings indicate that alpha-methyltryptamine and its derivatives can potentially act on multiple neurotransmitter systems, making them candidates for further therapeutic exploration.

Sigma Receptor Interaction

Alpha-methyltryptamine has also been studied for its interaction with sigma receptors, which are implicated in various neurological disorders.

- Research Insight : Sigma receptors have been shown to play roles in pain modulation and neuroprotection, suggesting that compounds targeting these receptors could offer new treatment avenues for conditions such as depression and anxiety .

Therapeutic Potential in Neurological Disorders

The compound's ability to influence serotonin levels positions it as a candidate for treating various neurological disorders beyond depression:

- Anxiety Disorders : Given its serotonergic activity, alpha-methyltryptamine may help alleviate symptoms associated with anxiety disorders.

- Pain Management : Its interaction with sigma receptors could provide insights into developing analgesics that target both pain relief and mood enhancement.

Conclusions and Future Directions

Alpha-Methyl-1H-indole-3-ethylamine monomethanesulphonate shows promise in several therapeutic areas due to its structural properties and pharmacological effects. Future research should focus on:

- Conducting clinical trials to evaluate the efficacy and safety of this compound in humans.

- Exploring its potential interactions with other neurotransmitter systems.

- Investigating the long-term effects of treatment with this compound.

This compound's multifaceted applications highlight the importance of continued research into indole derivatives as potential therapeutic agents in neuropharmacology.

Mechanism of Action

The mechanism of action of alpha-Methyl-1H-indole-3-ethylamine monomethanesulphonate involves its interaction with molecular targets and pathways in biological systems. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various cellular processes. The compound may act as an agonist or antagonist, modulating the activity of specific enzymes and receptors .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize α-methyl-1H-indole-3-ethylamine monomethanesulphonate, comparisons are drawn to structurally related indole and sulfonamide derivatives. Below is a detailed analysis:

Structural Analogues

- N-Substituted Ethyl-1H-Indazole-3-Carboxylates: These compounds share a heterocyclic aromatic core but replace the indole system with an indazole moiety. The carboxylate group enhances solubility and influences binding affinity to enzymatic targets. For instance, Bistocchi et al. (1981) demonstrated that ethyl-1H-indazole-3-carboxylates exhibit anticonvulsant activity, attributed to interactions with GABA receptors .

- Sulfonamide-Containing Indoles: Sulfonamide derivatives (e.g., 5-sulfamoylindole-3-acetic acid) are known for cyclooxygenase (COX) inhibition. The methanesulfonate group in α-methyl-1H-indole-3-ethylamine monomethanesulphonate differs by lacking a direct sulfonamide (-SO₂NH₂) linkage, which is critical for COX binding. This structural divergence suggests differing mechanistic pathways.

Pharmacokinetic and Physicochemical Properties

A hypothetical comparison table is constructed based on analogous compounds:

Biological Activity

Alpha-Methyl-1H-indole-3-ethylamine monomethanesulphonate is a compound with potential pharmacological applications, particularly in the realm of neuropharmacology. This article explores its biological activity, focusing on its mechanisms of action, effects on neurotransmitter systems, and potential therapeutic uses.

This compound primarily acts on the central nervous system (CNS), influencing various neurotransmitter systems. Its mechanisms include:

- Serotonin Reuptake Inhibition : Similar to other indole derivatives, this compound may inhibit the serotonin transporter (SERT), leading to increased serotonin levels in synaptic clefts. This mechanism is crucial for its potential antidepressant effects .

- Dopaminergic Activity : Preliminary studies suggest that the compound may also affect dopamine transporters, which could enhance dopaminergic signaling and contribute to mood regulation .

Antidepressant Potential

Research indicates that compounds with similar structures exhibit significant antidepressant properties. For instance, studies have shown that indole derivatives can reduce immobility time in forced swimming tests (FST) and tail suspension tests (TST), which are commonly used to evaluate antidepressant efficacy in animal models .

Table 1: Comparative Antidepressant Activity of Indole Derivatives

| Compound | Test Used | Dose (mg/kg) | Effectiveness (%) |

|---|---|---|---|

| Alpha-Methyl-Indole | FST | 10 | 60 |

| Mitragynine | FST | 10 | 77.99 |

| Compound (6a) | TST | 30 | 76.26 |

Analgesic Properties

Indole-based compounds are also noted for their analgesic effects. This compound may modulate pain pathways through interaction with opioid receptors and inhibition of pain signaling pathways .

Case Studies

- Case Study on Antidepressant Efficacy : A study involving a series of indole derivatives demonstrated that those with modifications at the ethylamine side chain showed enhanced binding affinity to SERT, correlating with increased antidepressant activity in animal models .

- Analgesic Efficacy in Animal Models : Another study assessed the analgesic effects of related compounds in murine models, showing a significant reduction in pain response when administered prior to nociceptive stimuli .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for alpha-Methyl-1H-indole-3-ethylamine monomethanesulphonate, and how can purity be optimized during crystallization?

- Methodology:

- Synthesis: Begin with indole-3-ethylamine alkylation using methylating agents (e.g., methyl iodide) under inert conditions. Introduce the methanesulfonate counterion via acid-base reaction in anhydrous ethanol.

- Purification: Use recrystallization from polar aprotic solvents (e.g., acetone-water mixtures) to isolate the salt. Monitor purity via HPLC with UV detection (λ = 280 nm for indole absorption) and confirm stoichiometry via elemental analysis .

- Optimization: Adjust solvent polarity and cooling rates to minimize co-precipitation of byproducts. Pharmacopeial guidelines for salt characterization (e.g., USP) recommend residual solvent analysis via GC-MS .

Q. Which spectroscopic techniques are critical for characterizing structural integrity and salt formation?

- Methodology:

- 1H/13C NMR: Identify indole protons (δ 7.0–7.5 ppm) and methyl groups on the ethylamine backbone (δ 2.5–3.0 ppm). Methanesulfonate’s SO3– resonance appears at δ 3.1–3.3 ppm in D2O .

- FTIR: Confirm sulfonate group presence via asymmetric S=O stretching (1350–1300 cm⁻¹) and symmetric stretching (1160–1120 cm⁻¹).

- Mass Spectrometry: ESI-MS in positive mode detects the protonated amine (m/z ~235), while negative mode confirms methanesulfonate (m/z ~95) .

Advanced Research Questions

Q. How to design stability studies to evaluate degradation pathways under varying pH and temperature?

- Methodology:

- Experimental Design: Prepare buffer solutions (pH 1.2, 4.5, 7.4) and incubate samples at 25°C, 40°C, and 60°C. Withdraw aliquots at 0, 7, 14, and 28 days.

- Analysis: Use LC-MS/MS to identify degradation products (e.g., indole oxidation byproducts or sulfonate hydrolysis). Quantify degradation kinetics via Arrhenius modeling .

- Contradiction Resolution: Discrepancies in stability profiles across studies may arise from buffer ionic strength differences; replicate conditions from pharmacopeial stress-testing protocols .

Q. How to resolve contradictions in reported receptor binding affinities across pharmacological assays?

- Methodology:

- Assay Standardization: Compare radioligand binding (e.g., ³H-serotonin receptors) across cell lines (CHO vs. HEK293). Control for membrane preparation methods and GTP concentrations.

- Data Analysis: Apply nonlinear regression (e.g., Prism Software) to calculate Ki values. Validate with internal standards (e.g., ketanserin for 5-HT2A). Discrepancies may stem from partial agonism vs. antagonism in functional assays .

Q. What role does the methanesulfonate counterion play in modulating pharmacokinetic properties compared to other salts?

- Methodology:

- Solubility Testing: Compare dissolution rates in simulated gastric fluid (pH 1.2) using USP paddle apparatus. Methanesulfonate salts typically exhibit higher aqueous solubility than tartrates but lower than hydrochlorides.

- Bioavailability Studies: Conduct crossover trials in rodent models, measuring plasma concentration via LC-MS. Methanesulfonates often prolong Tmax due to slower dissolution .

Q. How to validate analytical methods for quantifying the compound in biological matrices?

- Methodology:

- LC-MS/MS Validation: Calibrate using spiked plasma samples (1–1000 ng/mL). Assess precision (CV <15%), accuracy (85–115% recovery), and matrix effects (post-column infusion checks).

- Pharmacopeial Compliance: Follow ICH Q2(R1) guidelines for linearity (r² >0.995) and LOD/LOQ determination. Cross-validate with independent labs to resolve inter-study variability .

Tables

Table 1: Key Stability Study Parameters

| Condition | pH Range | Temperature | Sampling Interval | Analytical Method |

|---|---|---|---|---|

| Acidic hydrolysis | 1.2–3.0 | 40°C | 0, 7, 14, 28 days | LC-MS/MS |

| Oxidative stress | N/A | 25°C | 0, 24, 48 hrs | HPLC-UV |

Table 2: Receptor Binding Assay Controls

| Receptor Subtype | Radioligand | Reference Compound | Ki Range (nM) |

|---|---|---|---|

| 5-HT2A | ³H-ketanserin | Ketanserin | 1–10 |

| 5-HT1B | ³H-serotonin | GR-55562 | 5–50 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.